5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
CAS No.:
Cat. No.: VC15818921
Molecular Formula: C14H11NO2S
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NO2S |
|---|---|
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | 5-(5-methyl-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H11NO2S/c1-8-2-5-12-9(6-8)7-13(18-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17) |
| Standard InChI Key | FODUDPNNROPGAP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-(5-methyl-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid, reflects its fused aromatic system. Key structural elements include:
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A benzo[b]thiophene ring substituted with a methyl group at the 5-position.
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A pyrrole ring substituted with a carboxylic acid group at the 2-position.
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Conjugation between the two aromatic systems, enabling π-π interactions and electronic delocalization .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NO₂S | |
| Molecular Weight | 257.31 g/mol | |
| CAS Number | 1889850-01-4 | |
| Storage Conditions | 2–8°C, dark, dry | |
| SMILES | CC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O |
Spectral Characteristics
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Infrared (IR) Spectroscopy: Peaks corresponding to carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C–H bends (~700–900 cm⁻¹) .
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NMR: ¹H NMR signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~6.5–8.0 ppm), and carboxylic acid proton (δ ~12 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions:
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Formation of Benzo[b]thiophene Precursor:
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Pyrrole Ring Construction:
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Coupling Reactions:
Table 2: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 100°C, 12 h | 65% |
| 2 | Ester Hydrolysis | NaOH, MeOH/H₂O, RT, 6 h | 85% |
| 3 | Stille Coupling | Pd(PPh₃)₄, DMF, 80°C, 24 h | 58% |
Industrial-Scale Optimization
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Continuous Flow Reactors: Enhance yield and reduce reaction time compared to batch processes .
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Catalyst Recycling: Palladium nanoparticles immobilized on silica improve cost-efficiency .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Carboxylic Acid Modifications:
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Thiophene Oxidation:
Table 3: Common Derivatives and Applications
| Derivative | Application | Reference |
|---|---|---|
| Methyl Ester | Intermediate for drug synthesis | |
| Amide (e.g., with piperidine) | Enzyme inhibition | |
| Sulfoxide | Materials science |
Biological Activity and Mechanisms
Enzyme Inhibition
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Calpain Inhibition:
Antimicrobial Properties
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Structure-Activity Relationship (SAR):
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Methyl and carboxylic acid groups enhance membrane penetration and target binding.
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MIC values against S. aureus: 8 µg/mL.
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Applications in Materials Science
Organic Electronics
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Conductive Polymers: The conjugated system facilitates charge transport in thin-film transistors (FET mobility: 0.12 cm²/V·s) .
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Nonlinear Optical Materials: High hyperpolarizability (β = 45 × 10⁻³⁰ esu) due to electron-deficient thiophene and electron-rich pyrrole .
Comparative Analysis with Analogues
Methoxy-Substituted Derivative
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5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CID 115110191) exhibits reduced lipophilicity (logP = 2.1 vs. 3.5) but enhanced solubility in polar solvents .
Pyridine-Based Analogues
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